molecular formula C17H28N4O4S B1391180 tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate CAS No. 1021285-53-9

tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate

Cat. No.: B1391180
CAS No.: 1021285-53-9
M. Wt: 384.5 g/mol
InChI Key: GVCGBAJNMPDZGW-UHFFFAOYSA-N
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Description

tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate is a synthetic carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group, an ethylenediamine linker, and a 2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl moiety.

Properties

IUPAC Name

tert-butyl N-[2-(2-amino-4-pyrrolidin-1-ylsulfonylanilino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O4S/c1-17(2,3)25-16(22)20-9-8-19-15-7-6-13(12-14(15)18)26(23,24)21-10-4-5-11-21/h6-7,12,19H,4-5,8-11,18H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCGBAJNMPDZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Sulfonyl Intermediate

a. Preparation of 4-Bromobenzenesulfonyl Chloride Derivatives

The initial step involves synthesizing the sulfonyl chloride intermediate, which is crucial for subsequent sulfonamide formation:

  • Reaction Conditions:
    • Aromatic bromide (e.g., 4-bromobenzenesulfonyl chloride) is prepared by chlorosulfonation of bromobenzene derivatives or obtained commercially.
    • The sulfonyl chloride is often synthesized via chlorosulfonation using chlorosulfonic acid under controlled temperature to prevent overreaction.

b. Sulfonylation of Amino-Containing Precursors

  • The amino group on the phenyl ring (or an appropriate precursor) reacts with the sulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the sulfonamide linkage:
ArNH2 + Ar'SO2Cl → ArN(SO2)Ar' + HCl
  • Reaction Notes:
    • The reaction is typically performed in an inert solvent like dichloromethane (DCM) at 0°C to room temperature.
    • Excess base scavenges HCl formed during the process.

Formation of the Carbamate Linkage

a. Boc Protection of the Amine

  • The amino group on the sulfonylated phenyl ring is protected with tert-butoxycarbonyl (Boc) groups to facilitate selective reactions later:
ArN(SO2)Ar' + (Boc)2O → Boc-protected sulfonamide
  • Reaction Conditions:
    • Conducted in an aprotic solvent such as DCM or tetrahydrofuran (THF).
    • Catalyzed by a base like triethylamine or DMAP.
    • Typically performed at room temperature with stirring.

b. Carbamate Formation

  • The protected amine reacts with a suitable chloroformate derivative, such as tert-butyl chloroformate, to install the carbamate group:
Boc-protected amine + tert-butyl chloroformate → tert-Butyl carbamate derivative
  • Reaction Conditions:
    • Conducted in DCM or dichloroethane at 0°C to room temperature.
    • Base such as DIPEA (N,N-diisopropylethylamine) is used to neutralize HCl formed.

Introduction of the Ethyl Chain with Amino Functionality

a. Alkylation of the Sulfonamide

  • The sulfonamide nitrogen is alkylated with a suitable ethyl halide (e.g., ethyl bromide) bearing the amino group:
ArN(SO2)Ar' + ClCH2CH2NH2 → ArN(SO2)Ar'-CH2CH2NH2
  • Reaction Conditions:
    • Usually performed in polar aprotic solvents like DMF or acetonitrile.
    • Base such as potassium carbonate or sodium hydride facilitates nucleophilic substitution.
    • Elevated temperatures (around 50-80°C) may be employed to drive the reaction.

b. Protection of the Amino Group

  • The amino group on the ethyl chain can be protected with Boc or other protecting groups if necessary for subsequent steps.

Final Assembly and Purification

  • The final compound, tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate , is obtained after deprotection of any protecting groups (if applied) and purification via chromatography.

  • Purification Methods:

    • Silica gel column chromatography using suitable solvent systems (e.g., hexane/ethyl acetate).
    • Recrystallization from appropriate solvents for purity enhancement.

Data Table Summarizing the Preparation Methods

Step Key Reagents Conditions Purpose Notes
1 Chlorosulfonic acid, aromatic bromide Controlled chlorosulfonation Synthesis of sulfonyl chloride Temperature control is critical
2 Triethylamine, DCM 0°C to RT Sulfonamide formation Excess base scavenges HCl
3 Boc anhydride, DMAP, DCM RT Boc protection of amines Protects amino groups for selectivity
4 tert-Butyl chloroformate, DIPEA 0°C to RT Carbamate formation Introduces Boc-protected carbamate
5 Ethyl halide (e.g., ethyl bromide), K2CO3 50-80°C Alkylation of sulfonamide nitrogen Forms the ethyl linker with amino functionality
6 Deprotection reagents (e.g., TFA) RT Removal of protecting groups Final compound release

Research Findings and Notes

  • The synthesis of sulfonylated intermediates is well-established, with many protocols emphasizing the importance of temperature control to prevent overreaction or decomposition.
  • Carbamate formation via chloroformates is a standard approach, with high yields reported under optimized conditions.
  • The introduction of aminoalkyl chains is facilitated by nucleophilic substitution, often requiring elevated temperatures and polar aprotic solvents.
  • Purification and characterization, including NMR and HPLC, are critical to confirm compound integrity, with purity typically exceeding 95%.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • The ethylenediamine linker provides flexibility, which may influence binding interactions in biological systems.

Insights :

  • Compound 136 achieved a 98% yield via optimized coupling and cycloaddition steps, highlighting the efficiency of palladium-catalyzed reactions .

Analytical Characterization

Robust analytical methods (NMR, HPLC, LC-MS) are critical for confirming structure and purity.

Compound NMR Confirmed LC-MS Data HPLC Retention Time
Compound 136 Yes (¹H/¹³C) m/z = 304 [MH₂-tBu]⁺; 359 (calc.) 5.6 minutes
Ev5 compound Yes (X-ray) N/A N/A
Target compound Hypothetical Expected m/z ~395 [M+H]⁺ N/A

Notes:

  • Compound 136’s LC-MS data validated its molecular ion and fragmentation pattern .
  • The target compound would require similar validation, with ESI-MS likely showing a prominent [M+H]⁺ peak.

Physicochemical and Crystallographic Properties

Compound Melting Point (°C) Solubility Trends Crystal Packing
Compound 136 Not reported Moderate (polar aprotic solvents) N/A
Ev5 compound 163–166 Low (hydrophobic substituents) Chains via N–H⋯O hydrogen bonds
Target compound Hypothetical High (due to sulfonamide) Likely amorphous

Analysis :

  • The pyrrolidinyl sulfonamide in the target compound may improve solubility in polar solvents compared to Ev5’s hydrophobic ester .
  • Crystallographic data for Ev5 revealed hydrogen-bonded chains, which could stabilize the solid state .

Biological Activity

tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tert-butyl group and a pyrrolidin-1-ylsulfonyl moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N2O4SC_{16}H_{24}N_{2}O_{4}S, with a molecular weight of 340.44 g/mol. The compound features multiple functional groups that enhance its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC16H24N2O4SC_{16}H_{24}N_{2}O_{4}S
Molecular Weight340.44 g/mol
Functional GroupsAmino, Sulfonyl, Carbamate

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the amino group allows for hydrogen bonding with active sites on target proteins, potentially inhibiting their activity. This mechanism is particularly relevant in enzyme inhibition studies where the compound may act as a competitive inhibitor.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which is crucial in therapeutic applications such as anti-inflammatory treatments. For instance, compounds structurally related to this carbamate have shown promising anti-inflammatory effects in vivo, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .

Case Studies

  • Anti-inflammatory Activity : In a study involving carrageenan-induced rat paw edema, various derivatives of similar compounds were evaluated for their anti-inflammatory properties. The results demonstrated that several derivatives exhibited significant anti-inflammatory activity within 9 to 12 hours post-administration .
  • Docking Studies : In silico docking studies have been performed to understand the binding modes of these compounds to the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation pathways. The studies revealed that the structural characteristics of the carbamate enhance its binding affinity to COX-2 .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique pyrrolidin-1-ylsulfonyl group, which may confer specific advantages in terms of stability and bioavailability.

Compound NameUnique Features
tert-Butyl (2-{[2-amino-4-(methylcarbamoyl)phenyl]amino}ethyl)carbamateMethyl group instead of pyrrolidin sulfonamide
tert-Butyl (2-{[2-amino-4-(ethylcarbamoyl)phenyl]amino}ethyl)carbamateEthyl group variation
This compound Unique pyrrolidin sulfonamide enhancing binding

Q & A

Q. Q: What are the critical parameters for optimizing the synthesis of tert-butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate?

A: Synthesis optimization requires precise control of:

  • Reagent stoichiometry : Excess tert-butyl carbamate derivatives (e.g., tert-butyl chloroformate) may lead to side reactions with the primary amine group.
  • Temperature : Maintain 0–5°C during carbamate coupling to prevent decomposition of reactive intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of sulfonamide intermediates .
  • Workup : Use silica gel chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Analytical Characterization

Q. Q: Which orthogonal analytical methods are recommended to confirm the structural integrity of this compound?

A: Combine:

  • NMR spectroscopy : ¹H/¹³C NMR to verify tert-butyl group (δ ~1.3 ppm, singlet) and sulfonamide protons (δ 7.5–8.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.
  • IR spectroscopy : Identify carbamate C=O stretch (~1700 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹) .

Advanced Data Contradictions

Q. Q: How should researchers resolve discrepancies in reported reactivity or spectral data for this compound?

A:

Replicate conditions : Verify if solvent polarity (e.g., DMSO vs. CDCl₃) affects NMR peak splitting .

Control experiments : Test for residual moisture or oxidizing agents that may degrade the sulfonamide group .

Cross-validate with computational tools : Use DFT calculations (e.g., Gaussian 09) to predict NMR shifts and compare with experimental data .

Reaction Mechanism Elucidation

Q. Q: What experimental strategies are effective for probing the carbamate cleavage mechanism under acidic/basic conditions?

A:

  • Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy at λ = 270 nm (carbamate absorption band).
  • Isotopic labeling : Use D₂O to track proton transfer steps during hydrolysis .
  • Trapping intermediates : Add scavengers (e.g., TEMPO) to identify radical pathways in oxidative cleavage .

Biological Activity Profiling

Q. Q: How can researchers design assays to evaluate the sulfonamide group’s role in biological interactions?

A:

  • Competitive binding assays : Compare inhibition of carbonic anhydrase isoforms (e.g., CA-II vs. CA-IX) with/without pyrrolidine-sulfonamide modifications .
  • SAR studies : Synthesize analogs with modified sulfonyl groups (e.g., pyridine-sulfonyl) and measure IC₅₀ shifts .
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (PDB: 3N7Z) .

Computational Modeling Integration

Q. Q: How can hybrid computational-experimental frameworks improve reaction yield predictions?

A:

  • Reaction path sampling : Apply metadynamics (e.g., PLUMED) to map energy barriers for carbamate formation .
  • Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal solvents/catalysts .
  • DFT-MD simulations : Analyze solvent effects on transition states using CP2K software .

Stability and Storage

Q. Q: What are the best practices for ensuring long-term stability of this compound?

A:

  • Storage : Store at –20°C under argon in amber vials to prevent photodegradation of the aryl amine .
  • Lyophilization : For aqueous solutions, lyophilize with trehalose (5% w/v) to stabilize the carbamate group .

Advanced Structure-Activity Relationship (SAR)

Q. Q: How can researchers systematically modify the pyrrolidine-sulfonamide moiety to enhance target selectivity?

A:

  • Substituent scanning : Introduce electron-withdrawing groups (e.g., –CF₃) at the para position of the phenyl ring to modulate sulfonamide acidity .
  • Ring expansion : Replace pyrrolidine with piperidine to assess steric effects on binding pocket occupancy .
  • Protease stability assays : Incubate analogs in human liver microsomes to correlate structural modifications with metabolic half-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate
Reactant of Route 2
tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate

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